NFF-3 Trifluoroacetate
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Overview
Description
NFF-3 (trifluoroacetate salt) is a fluorogenic substrate of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-10. This compound is widely used in biochemical research due to its ability to be selectively hydrolyzed by these enzymes, making it a valuable tool for studying MMP activity and related biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
NFF-3 (trifluoroacetate salt) is synthesized through a series of chemical reactions involving the incorporation of trifluoroacetic acid. The synthesis typically involves the protection of functional groups, selective fluorination, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of NFF-3 (trifluoroacetate salt) involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
NFF-3 (trifluoroacetate salt) undergoes various chemical reactions, including:
Hydrolysis: The compound is hydrolyzed by MMP-3 and MMP-10, resulting in the cleavage of specific peptide bonds
Fluorination: The incorporation of trifluoroacetic acid introduces fluorine atoms into the molecule, enhancing its stability and reactivity.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of NFF-3 (trifluoroacetate salt) include trifluoroacetic acid, specific catalysts, and protecting groups. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from the hydrolysis of NFF-3 (trifluoroacetate salt) by MMP-3 and MMP-10 are specific peptide fragments that can be analyzed to study enzyme activity and substrate specificity .
Scientific Research Applications
NFF-3 (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorogenic substrate to study the activity of MMPs and other proteases
Biology: Employed in cell-based assays to monitor enzyme activity and investigate biological processes involving MMPs
Medicine: Utilized in drug discovery and development to screen for MMP inhibitors and study their therapeutic potential
Industry: Applied in the production of fluorinated compounds and materials with enhanced stability and reactivity
Mechanism of Action
NFF-3 (trifluoroacetate salt) exerts its effects through selective hydrolysis by MMP-3 and MMP-10. The compound binds to the active site of these enzymes, where it undergoes cleavage of specific peptide bonds. This hydrolysis generates fluorogenic products that can be detected and quantified, providing insights into enzyme activity and substrate specificity .
Comparison with Similar Compounds
Similar Compounds
NFF-1 (trifluoroacetate salt): Another fluorogenic substrate of MMPs, but with different peptide sequences and specificity
NFF-2 (trifluoroacetate salt): Similar to NFF-3, but with variations in the peptide sequence and fluorination pattern
Uniqueness
NFF-3 (trifluoroacetate salt) is unique due to its high selectivity for MMP-3 and MMP-10, making it a valuable tool for studying these specific enzymes. Its fluorogenic properties also allow for sensitive detection and quantification of enzyme activity, providing a powerful means of investigating biological processes and developing therapeutic agents .
Properties
Molecular Formula |
C80H111F3N22O22 |
---|---|
Molecular Weight |
1789.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C78H110N22O20.C2HF3O2/c1-5-16-53(68(106)95-58(37-45-42-88-50-18-7-6-17-48(45)50)71(109)92-54(21-12-33-86-77(81)82)69(107)90-52(67(80)105)19-9-11-32-85-51-28-25-46(99(115)116)40-61(51)100(117)118)91-70(108)55(29-30-64(102)103)93-74(112)66(43(2)3)96-73(111)60-24-15-36-98(60)76(114)57(20-8-10-31-79)94-72(110)59-23-14-35-97(59)75(113)56(22-13-34-87-78(83)84)89-63(101)38-44-39-65(104)120-62-41-47(119-4)26-27-49(44)62;3-2(4,5)1(6)7/h6-7,17-18,25-28,39-43,52-60,66,85,88H,5,8-16,19-24,29-38,79H2,1-4H3,(H2,80,105)(H,89,101)(H,90,107)(H,91,108)(H,92,109)(H,93,112)(H,94,110)(H,95,106)(H,96,111)(H,102,103)(H4,81,82,86)(H4,83,84,87);(H,6,7)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,66-;/m0./s1 |
InChI Key |
RQAYJVJJNNJVIL-QFOZWALASA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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